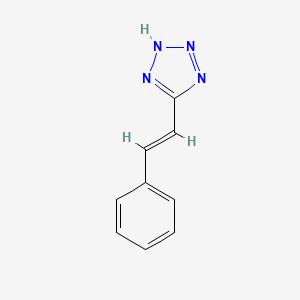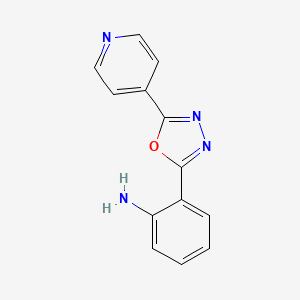
2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)anilin
Übersicht
Beschreibung
2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline is a chemical compound with a molecular weight of 238.25 daltons . It is also known as a type of chemical entity .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10N4O/c14-11-4-2-1-3-10(11)13-17-16-12(18-13)9-5-7-15-8-6-9/h1-8H,14H2 .Chemical Reactions Analysis
The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom . The careful inspection of XRD data revealed intramolecular N–H∙∙∙N 2 (oxadiazole) hydrogen bond in both structures .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von „2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)anilin“, die sich auf verschiedene einzigartige Anwendungen konzentriert:
Antitumoraktivität
Verbindungen, die „this compound“ ähneln, wurden für ihre potenziellen EGFR-Kinase-inhibitorischen und antiproliferativen Aktivitäten gegen menschliche Krebszelllinien wie Brustkrebs (MCF-7), nicht-kleinzelliges Lungenkarzinom (A549), Darmkrebs (HCT-116) und Gebärmutterhalskrebs (SiHa) entwickelt und synthetisiert .
Antibakterielles und antioxidatives Mittel
Derivate von 1,3,4-Oxadiazol mit Pyridinylgruppen haben antimikrobielle Aktivität gegen Bakterien wie Escherichia coli und Staphylococcus epidermidis gezeigt. Sie zeigen auch antioxidative Aktivität, die mit der DPPH-Radikalfängermethode gemessen wird .
Neuroprotektive Mittel
Pyridinyl-Triazol-Derivate, die mit der in Frage stehenden Verbindung verwandt sind, wurden auf ihre Fähigkeit untersucht, die α-Synuclein-Aggregation in vitro zu reduzieren, was ein bedeutender Faktor bei neurodegenerativen Erkrankungen ist .
Synthese und biologische Aktivität
Die Synthese von 1,3,4-Oxadiazolen wurde für verschiedene biologische Aktivitäten untersucht. Obwohl sie nicht direkt mit „this compound“ verwandt sind, geben diese Studien Einblicke in die potenziellen biologischen Anwendungen von Oxadiazol-Derivaten .
Antibakterielle Mittel
Verbindungen mit einer ähnlichen Struktur wurden für ihre antibakteriellen Eigenschaften synthetisiert und charakterisiert. Diese Derivate haben sich als wirksame antibakterielle Mittel erwiesen .
Antibakterielle und antifungale Eigenschaften
Neuartige Pyridin-basierte 1,3,4-Oxadiazol-Verbindungen haben vielversprechende antibakterielle und antifungale Eigenschaften gezeigt. Dies deutet auf potenzielle Anwendungen für „this compound“ bei der Entwicklung neuer antibakterieller und antifungaler Mittel hin .
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit antimicrobial and antioxidant activities, inhibiting organisms such asEscherichia coli and Staphylococcus epidermidis .
Mode of Action
It’s plausible that the compound interacts with its targets through the nitrogen atoms present in its structure .
Biochemical Pathways
Similar compounds have been found to exhibit antioxidant activity, suggesting that they may interact with pathways involving reactive oxygen species .
Result of Action
Similar compounds have been found to exhibit antimicrobial and antioxidant activities .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline plays a crucial role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as thymidylate synthase and histone deacetylase, which are involved in DNA synthesis and chromatin remodeling, respectively . The interactions between 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline and these enzymes can lead to the inhibition of their activity, thereby affecting cellular processes such as DNA replication and gene expression.
Cellular Effects
The effects of 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline can modulate the activity of signaling pathways such as the NF-kB pathway, which plays a critical role in inflammation and immune responses . Additionally, this compound can alter gene expression by affecting the activity of transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline has been shown to inhibit the activity of thymidylate synthase by binding to its active site, thereby preventing the synthesis of thymidine, a nucleotide essential for DNA replication . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline can lead to immediate changes in cellular processes such as gene expression and enzyme activity, while long-term exposure may result in more profound effects on cellular function and viability . Additionally, the degradation of this compound over time can influence its activity and effectiveness in biochemical assays.
Dosage Effects in Animal Models
The effects of 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline in animal models have been shown to vary with different dosages. At low doses, this compound can exert beneficial effects on cellular function and metabolism, while higher doses may lead to toxic or adverse effects. For instance, studies have demonstrated that low doses of 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline can enhance cellular proliferation and survival, whereas high doses can induce apoptosis and cell death . These dosage-dependent effects highlight the importance of optimizing the concentration of this compound in experimental settings to achieve the desired outcomes.
Metabolic Pathways
2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with cellular components . Additionally, 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle.
Transport and Distribution
The transport and distribution of 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, and its distribution within the cell can be influenced by interactions with intracellular proteins . Additionally, 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline can accumulate in specific cellular compartments, such as the nucleus and mitochondria, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell through the presence of targeting signals or post-translational modifications. For example, 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline can be localized to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Additionally, this compound can be directed to the mitochondria, where it can influence cellular metabolism and energy production.
Eigenschaften
IUPAC Name |
2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c14-11-4-2-1-3-10(11)13-17-16-12(18-13)9-5-7-15-8-6-9/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFZCILKWNQMBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424226 | |
| Record name | 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54754-58-4 | |
| Record name | 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


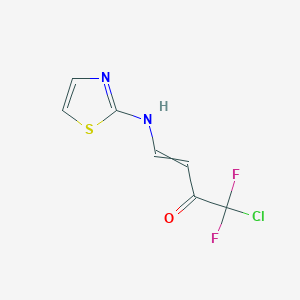

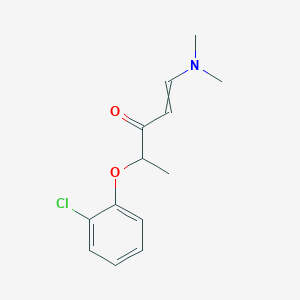

![2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1308823.png)
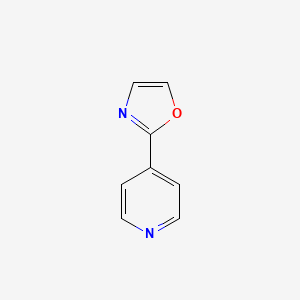
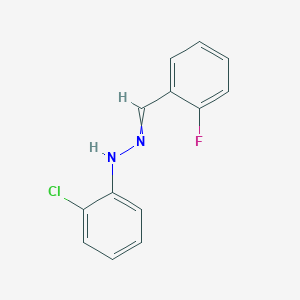
![4-ethyl-3-[(3-nitrobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole](/img/structure/B1308833.png)


![7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1308851.png)
![4-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid](/img/structure/B1308861.png)
